2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl-

Catalog No.
S14002207
CAS No.
80927-97-5
M.F
C9H10O4
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl-

CAS Number

80927-97-5

Product Name

2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl-

IUPAC Name

5-acetyl-4-methoxy-6-methylpyran-2-one

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C9H10O4/c1-5(10)9-6(2)13-8(11)4-7(9)12-3/h4H,1-3H3

InChI Key

HJCDDONWKNVSRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=O)O1)OC)C(=O)C

2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl- is a heterocyclic organic compound characterized by a six-membered ring containing five carbon atoms and one oxygen atom. Its molecular formula is C₇H₈O₃, and it has a molecular weight of approximately 140.14 g/mol . This compound is part of the pyran family, which includes various derivatives known for their diverse biological activities and synthetic applications.

The structure of 2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl- features an acetyl group at the fifth position, a methoxy group at the fourth position, and a methyl group at the sixth position of the pyran ring. This unique arrangement contributes to its chemical reactivity and potential biological effects.

. Notably:

  • Condensation Reactions: The compound can undergo condensation with different reagents to form more complex structures. For example, reactions with aryl ketones under basic conditions can yield arylated products .
  • Oxidative Transformations: The compound can be transformed into spirocyclic ketals through asymmetric oxidative spirocyclization processes .
  • Hydrolysis: Under acidic conditions, it can hydrolyze to yield other functionalized pyran derivatives .

These reactions highlight its versatility as a building block in organic synthesis.

The biological activity of 2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl- has been explored in various studies. It exhibits:

  • Antimicrobial Properties: Compounds in the pyran family have shown significant antimicrobial activity against various pathogens .
  • Antitumor Activity: Some derivatives have been investigated for their potential as antitumor agents, indicating that this compound may also possess similar properties .
  • Anti-inflammatory Effects: Pyran derivatives are noted for their anti-inflammatory activities, which could be relevant for therapeutic applications .

Several methods have been developed for synthesizing 2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl-. Key approaches include:

  • Base-Catalyzed Reactions: The synthesis often involves base-catalyzed reactions where appropriate precursors are reacted under controlled conditions to form the desired pyran derivative .
  • Asymmetric Synthesis: Techniques such as asymmetric oxidative spirocyclization can be employed to create functionalized spirocyclic structures from 2H-pyran-2-one precursors .
  • Conventional Organic Synthesis: Traditional methods involving multiple steps of functionalization and purification are also common in preparing this compound .

The applications of 2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl- span several fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored for potential use in drug development targeting various diseases, including cancer and infections.
  • Material Science: Its derivatives are utilized in creating light-emitting devices and other advanced materials due to their unique optical properties .

Interaction studies involving 2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl- focus on its reactivity with biological macromolecules and other small molecules. These studies help elucidate its mechanism of action and potential side effects when used in therapeutic contexts.

Research indicates that interactions with proteins and nucleic acids can influence the compound's pharmacokinetics and pharmacodynamics, making these studies crucial for understanding its efficacy and safety profile .

Similar compounds to 2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl-, include:

  • 4-Methoxy-6-methylpyran-2-one: Lacks the acetyl group but shares similar structural features.
  • Methyltriacetolactone: A derivative with different substituents that may exhibit distinct biological activities.
  • 5-Acetylpyranone Derivatives: Various derivatives that differ by substituent groups on the pyran ring.

Comparison Table

Compound NameStructure FeaturesBiological Activity
2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methylAcetyl, methoxy, methyl groupsAntimicrobial, antitumor
4-Methoxy-6-methylpyran-2-oneMethoxy and methyl groups onlyLimited data on biological activity
MethyltriacetolactoneTriacetate structurePotentially different pharmacological effects
Various 5-acetylpyranone DerivativesDifferent substituents on the pyran ringVaries based on specific derivative

This comparison illustrates the uniqueness of 2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl-, particularly in its combination of functional groups that contribute to its distinctive chemical behavior and biological activities.

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Exact Mass

182.05790880 g/mol

Monoisotopic Mass

182.05790880 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types